molecular formula C11H9NO2 B138735 2-Methoxyquinoline-3-carbaldehyde CAS No. 139549-06-7

2-Methoxyquinoline-3-carbaldehyde

Cat. No.: B138735
CAS No.: 139549-06-7
M. Wt: 187.19 g/mol
InChI Key: HMZDGMVJEGFPHU-UHFFFAOYSA-N
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Description

2-Methoxyquinoline-3-carbaldehyde is an organic compound with the molecular formula C11H9NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by a methoxy group at the second position and an aldehyde group at the third position of the quinoline ring.

Mechanism of Action

Target of Action

Quinoline derivatives, a class to which this compound belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction depends on the structure of the quinoline derivative and the nature of the target.

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Result of Action

Quinoline derivatives can have a variety of effects at the molecular and cellular levels, including changes in enzyme activity, alterations in cell signaling pathways, and effects on gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methoxyquinoline-3-carbaldehyde . These factors can include temperature, pH, presence of other substances, and the specific biological environment in which the compound is acting. For example, the compound’s stability could be affected by temperature and pH, while its efficacy could be influenced by interactions with other substances present in the biological environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyquinoline-3-carbaldehyde typically involves the reaction of 2-chloro-3-quinolinecarboxaldehyde with methanol in the presence of a base such as potassium hydroxide (KOH). The reaction is carried out by heating the mixture at 373 K for 2.5 hours, followed by cooling and precipitation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of catalysts like triethylamine.

Major Products Formed:

    Oxidation: 2-Methoxyquinoline-3-carboxylic acid.

    Reduction: 2-Methoxyquinoline-3-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxyquinoline-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research has explored its potential as a precursor for drugs targeting various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 2-Methoxyquinoline-3-carboxylic acid
  • 6-Fluoro-2-methoxyquinoline-3-carbaldehyde

Comparison: 2-Methoxyquinoline-3-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-methoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11-9(7-13)6-8-4-2-3-5-10(8)12-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZDGMVJEGFPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356970
Record name 2-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139549-06-7
Record name 2-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyquinoline-3-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-Methoxyquinoline-3-carbaldehyde?

A1: this compound (C11H9NO2) possesses a planar quinoline ring system with a methoxy group and an aldehyde group almost coplanar to it . This structural information is derived from single-crystal X-ray diffraction studies.

Q2: How is this compound synthesized?

A2: this compound is often synthesized through the base-catalyzed condensation of indolin-2-one with substituted this compound . It can be further reacted to create various derivatives, including stilbenes via Wittig reaction with benzyltriphenylphosphonium chloride , and a novel pinacol through pinacolinazation using aluminum powder and potassium hydroxide in methanol .

Q3: What are the potential biological activities of this compound and its derivatives?

A3: Research suggests that this compound derivatives exhibit promising in vitro biological activities, including:

  • Antioxidant: Some derivatives displayed moderate radical scavenging properties in DPPH assays .
  • Antibacterial: Certain derivatives showed notable activity against both Gram-positive and Gram-negative bacteria, including E. coli, with some demonstrating comparable efficacy to ciprofloxacin .
  • Antidiabetic and Acetylcholinesterase Inhibitory Activities: Studies have shown that some synthesized derivatives possess in vitro antidiabetic and acetylcholinesterase inhibitory activities .

Q4: Has computational chemistry been used to study this compound and its derivatives?

A4: Yes, molecular docking studies have been employed to investigate the binding affinity and interactions of these compounds with biological targets. For example, some derivatives showed promising binding affinities to E. coli DNA gyrase B, supporting their potential as antibacterial agents .

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